Cas no 102308-53-2 (2-methyl-1H-Indol-6-amine)

2-Methyl-1H-indol-6-amine is a substituted indole derivative featuring a methyl group at the 2-position and an amino group at the 6-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structural framework is valuable for constructing more complex heterocyclic systems due to the reactivity of the amino group, which allows for further functionalization. The methyl substitution enhances stability and can influence electronic properties, making it useful in fine chemical applications. Proper handling under controlled conditions is recommended due to its potential sensitivity.
2-methyl-1H-Indol-6-amine structure
2-methyl-1H-Indol-6-amine structure
商品名:2-methyl-1H-Indol-6-amine
CAS番号:102308-53-2
MF:C9H10N2
メガワット:146.189101696014
MDL:MFCD12924118
CID:125020
PubChem ID:18779327

2-methyl-1H-Indol-6-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-1H-Indol-6-amine
    • 1H-Indol-6-amine,2-methyl-
    • 6-amino-2-methylindole
    • 2-Methyl-1H-indol-6-ylamine
    • 2-methyl-6-(4-nitro-phenyl)-imidazo[2,1-b]thiazole
    • 2-Methyl-6-< 4-nitro-phenyl> -imidazo< 2,1-b> thiazol
    • 2-Methyl-6-< p-nitro-phenyl> -imidazo< 2,1-b> thiazol
    • 2-methyl-6-aminoindole
    • 2-Methyl-indol-6-ylamin
    • 2-methyl-indol-6-ylamine
    • 6-amino-2-methylind
    • AC1LHRV1
    • ACMC-20mab4
    • Ambcb5691486
    • CTK0D7132
    • Imidazo[2,1-b]thiazole, 2-methyl-6-(4-nitrophenyl)-
    • SureCN1982947
    • 6-AMino-2-Methyl-1H-indole
    • 1H-Indol-6-amine,2-methyl-(9CI)
    • 1H-Indol-6-amine, 2-methyl-
    • CS-W006526
    • DTXSID101312116
    • AKOS006338528
    • SY007601
    • 102308-53-2
    • MFCD12924118
    • P11525
    • OAIIKIWHCVTWKK-UHFFFAOYSA-N
    • AS-50943
    • SB14901
    • SCHEMBL394630
    • CEA30853
    • MDL: MFCD12924118
    • インチ: 1S/C9H10N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,10H2,1H3
    • InChIKey: OAIIKIWHCVTWKK-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)=CC2C=CC(=CC1=2)N

計算された属性

  • せいみつぶんしりょう: 146.0845
  • どういたいしつりょう: 146.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 41.8A^2

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 357.3±22.0 °C at 760 mmHg
  • フラッシュポイント: 197.1±9.5 °C
  • PSA: 41.81
  • LogP: 2.63970
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-methyl-1H-Indol-6-amine セキュリティ情報

2-methyl-1H-Indol-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K06983-300mg
2-methyl-1H-Indol-6-amine
102308-53-2 97%
300mg
$320 2024-07-28
Chemenu
CM236899-1g
2-Methyl-1H-indol-6-amine
102308-53-2 95%
1g
$407 2023-02-03
Chemenu
CM236899-5g
2-Methyl-1H-indol-6-amine
102308-53-2 95%
5g
$1222 2023-02-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2038-5 G
2-methyl-1H-indol-6-amine
102308-53-2 97%
5g
¥ 6,718.00 2021-05-07
eNovation Chemicals LLC
K06983-300mg
2-methyl-1H-Indol-6-amine
102308-53-2 97%
300mg
$320 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2038-1g
2-methyl-1H-indol-6-amine
102308-53-2 97%
1g
¥1562.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2038-5g
2-methyl-1H-indol-6-amine
102308-53-2 97%
5g
¥4702.0 2024-04-26
Ambeed
A828647-1g
2-Methyl-1H-indol-6-amine
102308-53-2 95%
1g
$373.0 2024-04-26
A2B Chem LLC
AA09095-250mg
2-Methyl-1h-indol-6-amine
102308-53-2 95%
250mg
$104.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2038-500mg
2-methyl-1H-indol-6-amine
102308-53-2 97%
500mg
¥1042.0 2024-04-26

2-methyl-1H-Indol-6-amine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:102308-53-2)2-methyl-1H-Indol-6-amine
A896827
清らかである:99%/99%
はかる:250mg/1g
価格 ($):171.0/336.0